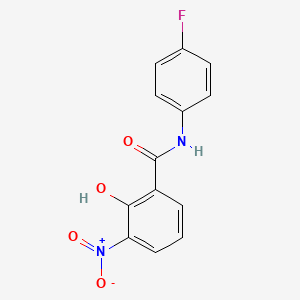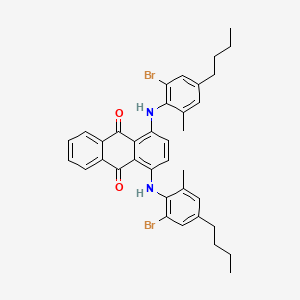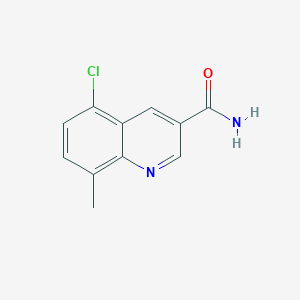
3,7-Bis(diethylamino)-1-methoxyphenoxazin-5-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Bis(diethylamino)-1-methoxyphenoxazin-5-ium chloride is a synthetic organic compound belonging to the phenoxazine family. This compound is known for its vibrant color and has been widely used in various scientific and industrial applications. It is particularly notable for its use as a dye and in biological staining.
Vorbereitungsmethoden
The synthesis of 3,7-Bis(diethylamino)-1-methoxyphenoxazin-5-ium chloride typically involves the reaction of phenoxazine derivatives with diethylamine and methoxy groups under controlled conditions. The process often includes:
Starting Materials: Phenoxazine, diethylamine, and methoxy compounds.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is formed.
Purification: The final product is purified through crystallization or other suitable methods to obtain a high-purity compound
Analyse Chemischer Reaktionen
3,7-Bis(diethylamino)-1-methoxyphenoxazin-5-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which are useful in various applications.
Reduction: It can also be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Wissenschaftliche Forschungsanwendungen
3,7-Bis(diethylamino)-1-methoxyphenoxazin-5-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions and processes.
Biology: Employed in biological staining techniques to visualize cells and tissues under a microscope.
Medicine: Investigated for its potential therapeutic properties, including antimalarial and neuroprotective effects.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells .
Wirkmechanismus
The mechanism of action of 3,7-Bis(diethylamino)-1-methoxyphenoxazin-5-ium chloride involves its interaction with various molecular targets and pathways:
Electron Carrier: Acts as an alternative electron carrier in the mitochondrial respiratory chain, especially in cases of dysfunctional electron transport.
Anti-inflammatory and Anti-apoptotic Effects: Inhibits enzymes like monoamine oxidase and nitric oxide synthase, reducing inflammation and preventing cell death.
Signaling Pathways: Activates pathways involved in mitochondrial biogenesis and autophagy, contributing to its neuroprotective effects.
Vergleich Mit ähnlichen Verbindungen
3,7-Bis(diethylamino)-1-methoxyphenoxazin-5-ium chloride can be compared with other phenoxazine derivatives:
Methylene Blue: Another well-known phenoxazine derivative used as a dye and in medical applications.
Brilliant Cresyl Blue: Used in biological staining and has similar properties to methylene blue.
Actinomycin D: Contains a phenoxazine moiety and is used as an antibiotic and anticancer agent
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
4444-00-2 |
|---|---|
Molekularformel |
C21H28ClN3O2 |
Molekulargewicht |
389.9 g/mol |
IUPAC-Name |
[7-(diethylamino)-9-methoxyphenoxazin-3-ylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C21H28N3O2.ClH/c1-6-23(7-2)15-10-11-17-18(12-15)26-20-14-16(24(8-3)9-4)13-19(25-5)21(20)22-17;/h10-14H,6-9H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FQNMNHNJAQLBIR-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C(=C1)OC)N=C3C=CC(=[N+](CC)CC)C=C3O2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(2-Chlorophenyl)-1-[2-(2-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13741955.png)





